3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(ethanesulfonyl)pyrrolidine
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Overview
Description
1,2,4-Triazolo and pyridazine derivatives are classes of heterocyclic compounds that have been studied for their diverse pharmacological activities . They are known to exhibit anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds are of prime importance due to their extensive therapeutic uses .
Synthesis Analysis
The synthesis of these compounds often involves the fusion of two pharmaceutically active moieties . The review article I found strives to compile the latest synthetic approaches for the synthesis of triazolothiadiazine and its derivatives .Molecular Structure Analysis
The structure of these compounds allows them to manifest substituents around a core scaffold in defined three-dimensional representations . This ability makes them a precise pharmacophore with a bioactive profile, as they can make specific interactions with different target receptors .Scientific Research Applications
- MK-8245 has been investigated for its role in regulating glucose metabolism. It acts as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis. By inhibiting DPP-4, MK-8245 may enhance insulin secretion and improve glycemic control in patients with type 2 diabetes .
- Researchers have explored MK-8245’s impact on cardiovascular health. Its potential to reduce inflammation and oxidative stress may contribute to cardioprotective effects. Further studies are needed to fully elucidate its mechanisms and clinical implications .
- NAFLD is a prevalent liver disorder characterized by fat accumulation. MK-8245 has shown promise in preclinical models by reducing hepatic steatosis and inflammation. It may be a potential therapeutic option for NAFLD management .
- MK-8245’s anti-inflammatory effects have piqued interest. It modulates immune responses and may be relevant in conditions such as rheumatoid arthritis or inflammatory bowel disease. However, clinical trials are necessary to validate these findings .
- Some studies suggest that MK-8245 could impact neuroinflammation and neuronal function. Its potential in neurodegenerative diseases like Alzheimer’s or Parkinson’s warrants further exploration .
- Although less studied, MK-8245’s anti-inflammatory and immunomodulatory properties may have implications in cancer therapy. Researchers are investigating its effects on tumor growth and metastasis .
- MK-8245 serves as a valuable tool compound for chemical biology studies. Its unique structure and DPP-4 inhibitory activity make it relevant for drug discovery and target validation .
- Understanding MK-8245’s pharmacokinetics (absorption, distribution, metabolism, and excretion) is crucial for clinical development. Safety assessments ensure its suitability for human use .
Metabolic Disorders and Diabetes Research
Cardiovascular Health
Liver Diseases and Non-Alcoholic Fatty Liver Disease (NAFLD)
Anti-Inflammatory Properties
Neurological Disorders
Cancer Research
Drug Development and Chemical Biology
Pharmacokinetics and Safety Assessment
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-cyclopropyl-6-[(1-ethylsulfonylpyrrolidin-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S/c1-2-24(21,22)19-8-7-11(9-19)10-23-14-6-5-13-16-17-15(12-3-4-12)20(13)18-14/h5-6,11-12H,2-4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPIDSFICIAUMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(C1)COC2=NN3C(=NN=C3C4CC4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[({3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(ethanesulfonyl)pyrrolidine |
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